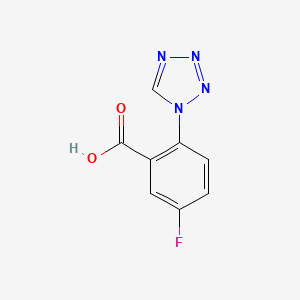

5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid

Description

5-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a tetrazole ring substituted at the ortho position of the benzene core. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry and drug design . The fluorine atom at the para position further modulates electronic properties, influencing solubility, acidity (pKa), and receptor-binding interactions. This compound serves as a key intermediate in synthesizing bioactive molecules, such as antimicrobial agents and enzyme inhibitors, due to its dual functional groups enabling diverse derivatization .

Properties

IUPAC Name |

5-fluoro-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMMBUIAIUCMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with sodium azide in the presence of a suitable catalyst . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to inhibit or activate certain biological pathways . The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Halogen-Substituted Analogs

- 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid: Substituting fluorine with chlorine increases molecular weight (MW: ~228.6 vs. ~212.1) and lipophilicity (clogP: ~1.8 vs. ~1.2). Safety data indicate moderate toxicity (GHS hazard class: H302, H315) .

- 4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid :

The bromobenzyl-sulfanyl substituent introduces steric bulk (MW: 406.3) and alters crystal packing. Dihedral angles between the tetrazole and benzoic acid rings (45.97°) differ significantly from the fluoro analog, likely due to steric and electronic effects. This compound exhibits PPARγ ligand activity, suggesting pharmacological divergence from the fluoro derivative .

Heterocycle-Modified Analogs

- 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid :

Replacing tetrazole with pyrazole eliminates two nitrogen atoms, reducing hydrogen-bonding capacity. This analog demonstrated utility in regioselective C–H alkylation reactions (64% yield) but lacks the tetrazole’s metabolic resistance . - Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate :

The benzoxazole-tetrazole hybrid (MW: 343.3) exhibits antifungal and anti-inflammatory activities, highlighting how heterocyclic fusion expands biological scope compared to the simpler fluoro-tetrazole benzoic acid .

Bioactive Derivatives

- 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid :

This derivative (ED50: ~0.15 μg/mL) inhibits Staphylococcus aureus growth by targeting undecaprenyl diphosphate synthase (UPPS) and phosphatase (UPPP). Synergy with cell-wall biosynthesis antibiotics (FICI: ~0.35) underscores its mechanism-specific action, contrasting with the parent compound’s unmodified scaffold .

Physicochemical and Pharmacokinetic Comparison

Structural and Functional Insights

- Solubility and Extraction :

Benzoic acid derivatives generally exhibit higher aqueous solubility at physiological pH due to ionization (pKa ~3–4). Extraction rates correlate with logP; for example, benzoic acid (logP ~1.9) is extracted faster than acetic acid (logP ~-0.2) . - Crystal Packing : The fluoro-tetrazole derivative’s planar structure facilitates π-π stacking (centroid distance: ~3.3 Å), whereas brominated analogs form additional C–Br⋯π interactions (3.58 Å) and hydrogen-bonded chains (O–H⋯N, 2.78 Å) .

Biological Activity

5-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant studies supporting its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a fluorine atom and a tetrazole ring attached to a benzoic acid structure. Its molecular formula is , with a molecular weight of approximately 195.15 g/mol . The presence of the fluorine atom enhances its lipophilicity, while the tetrazole moiety contributes to its biological activity by allowing interactions with various biological targets.

The mechanism of action for 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid involves:

- Interaction with Enzymes and Receptors : The tetrazole ring can mimic carboxylate groups found in natural substrates, enabling the compound to inhibit or activate specific biological pathways.

- Binding Affinity : Studies have shown that this compound exhibits significant binding affinity to certain enzymes and receptors, which is crucial for its anticancer effects.

Antimicrobial Activity

Research indicates that 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth, particularly against gram-positive bacteria.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated selective toxicity against cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in malignant cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Experimental Findings

Several studies have explored the biological activity of 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the benzoic acid core or the tetrazole ring can significantly affect the biological activity of the compound. For instance, variations in substituents on the aromatic ring have been shown to enhance potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.